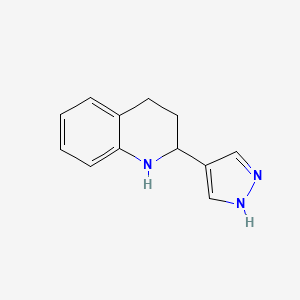
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroquinoline
準備方法
The synthesis of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method includes the reaction of pyrazole-4-carbaldehydes with tetrahydroquinoline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
科学的研究の応用
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s pyrazole moiety can interact with protein active sites, while the tetrahydroquinoline ring enhances its binding affinity and specificity .
類似化合物との比較
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound also contains a pyrazole moiety but differs in its benzimidazole ring, which imparts different biological activities and chemical properties.
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline:
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-4,7-8,12,15H,5-6H2,(H,13,14) |
InChIキー |
PKJBZGLJKAYQKE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2NC1C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


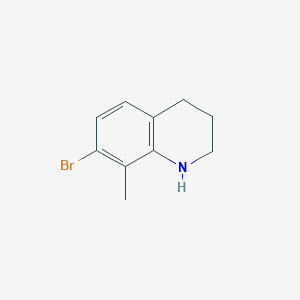
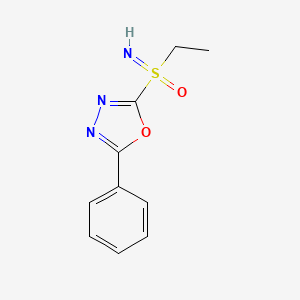
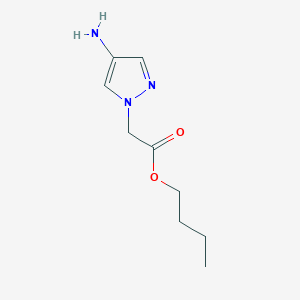
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
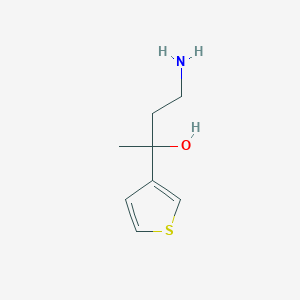
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
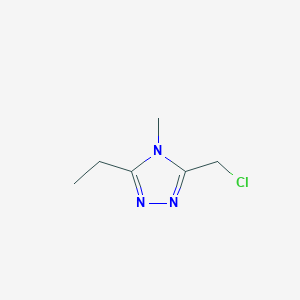
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
